Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate

Descripción general

Descripción

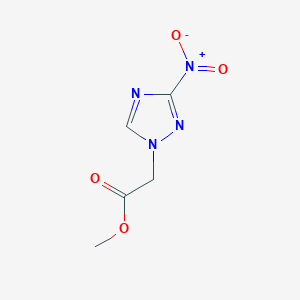

Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms This particular compound is characterized by the presence of a nitro group and a methyl ester group attached to the triazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate typically involves the reaction of 3-nitro-1H-1,2,4-triazole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Types of Reactions:

Oxidation: The nitro group in this compound can undergo reduction reactions to form amino derivatives.

Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst to yield the corresponding amine.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Reduction: Amino derivatives of the triazole ring.

Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate has garnered attention for its potential biological activities. It serves as a building block for various pharmaceutical compounds due to its unique structure that allows it to participate in numerous chemical reactions. Notably, it exhibits antimicrobial and antitumor properties .

Case Study: Antimicrobial Activity

Research indicates that derivatives of this compound may inhibit the growth of specific pathogens through various biochemical pathways. For example, studies have shown that triazole derivatives can disrupt cell wall synthesis in bacteria.

Materials Science

In materials science, this compound is explored for its potential in developing novel functional materials. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength. Furthermore, the compound's ability to form coordination complexes with metals opens avenues for applications in catalysis and sensor technology .

Comparative Analysis of Applications

| Application Field | Specific Use Cases | Notable Properties |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Exhibits antimicrobial and antitumor properties |

| Materials Science | Functional materials development | Enhances thermal stability and mechanical strength |

| Synthetic Organic Chemistry | Building block for pharmaceuticals | Versatile in chemical reactions |

Mecanismo De Acción

The mechanism of action of Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.

Comparación Con Compuestos Similares

3-Nitro-1H-1,2,4-triazole: A precursor in the synthesis of Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate.

Methyl (1H-1,2,4-triazol-1-yl)acetate: Lacks the nitro group, resulting in different chemical properties and reactivity.

Methyl (3-amino-1H-1,2,4-triazol-1-yl)acetate:

Uniqueness: this compound is unique due to the presence of both a nitro group and a methyl ester group, which confer distinct chemical reactivity and potential applications. The nitro group enhances its utility in energetic materials, while the ester group allows for further functionalization in synthetic chemistry.

Actividad Biológica

Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and antiparasitic research. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Profile

- Chemical Name : this compound

- Molecular Formula : CHNO

- Molecular Weight : 186.12 g/mol

- CAS Number : 70965-23-0

The structure of this compound includes a nitro group attached to a triazole ring, which is critical for its biological activity.

Antimicrobial Activity

This compound has shown promising results in various antimicrobial assays. Notably, it has been evaluated against several pathogenic bacteria and fungi.

Table 1: Antimicrobial Activity Summary

| Pathogen | Activity (MIC µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15.67 - 31.25 | |

| Escherichia coli | 31.25 | |

| Enterococcus faecalis | 31.25 | |

| Candida albicans | >62.50 |

The compound demonstrated significant antibacterial activity against the ESKAPE pathogens, which are known for their antibiotic resistance. The minimum inhibitory concentrations (MICs) indicate that this compound is particularly effective against Gram-positive bacteria.

Antiparasitic Activity

Research has also highlighted the antiparasitic potential of this compound. It has been tested against Trypanosoma cruzi, the causative agent of Chagas disease.

Case Study: Anti-Trypanosomal Activity

In a study evaluating various nitrotriazole derivatives, this compound exhibited significant growth inhibition against T. cruzi amastigotes with an IC ranging from 40 nM to 1.97 µM. Importantly, these compounds showed low cytotoxicity towards mammalian cells (L6 cells), indicating a favorable selectivity index .

The biological activity of this compound is attributed to its ability to interact with specific biological targets within pathogens:

- Nitroreductase Activation : The nitro group in the triazole structure is crucial for activation by nitroreductases present in certain parasites like T. cruzi. This activation leads to the formation of toxic metabolites that disrupt cellular functions .

- Inhibition of Enzymatic Pathways : Compounds containing the triazole moiety have been shown to inhibit key enzymes involved in parasite metabolism and replication.

Propiedades

IUPAC Name |

methyl 2-(3-nitro-1,2,4-triazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O4/c1-13-4(10)2-8-3-6-5(7-8)9(11)12/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBISXCYXLGZZFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C=NC(=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60317868 | |

| Record name | Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60317868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70965-23-0 | |

| Record name | 70965-23-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=321250 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60317868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.